2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide
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Overview
Description
2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a bromomethyl group attached to a trimethylpyrazine core, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide typically involves the bromination of 3,5,6-trimethylpyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction conditions often require a catalyst like iron or a radical initiator to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyrazine derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyrazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azidomethyl, thiocyanatomethyl, or aminomethyl pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of 3,5,6-trimethylpyrazine.
Scientific Research Applications
2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide involves its interaction with nucleophiles, leading to the formation of various derivatives. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the pyrazine ring .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 2-Bromoethylamine hydrobromide
Uniqueness
2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications where specific reactivity is required .
Properties
Molecular Formula |
C8H12Br2N2 |
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Molecular Weight |
296.00 g/mol |
IUPAC Name |
2-(bromomethyl)-3,5,6-trimethylpyrazine;hydrobromide |
InChI |
InChI=1S/C8H11BrN2.BrH/c1-5-6(2)11-8(4-9)7(3)10-5;/h4H2,1-3H3;1H |
InChI Key |
VCENVLZRVFVLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CBr)C.Br |
Origin of Product |
United States |
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